(7R) Stereochemistry Delivers Active Plk1 Inhibitors; the (7S)-Enantiomer Yields Inactive Series
The (7R) configuration of this intermediate translates directly into the (7R) configuration of BI 2536, which exhibits a Plk1 IC₅₀ of 0.83 nM. The patent literature covering pteridinone-based Plk1 inhibitors identifies the (7R) stereoisomer as the biologically active enantiomer, while the (7S) series is not claimed as active [1]. The publication by Xu et al. specifically uses (R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one (CAS 755039-55-5) derived from D-2-aminobutyric acid as the key intermediate for BI 2536, achieving a final product purity of 99.6% and an overall synthesis yield of 51.0% [2]. In contrast, the commercially available (7S)-enantiomer (CAS 1280667-23-3) is not associated with any Plk1 inhibitor preparation, reflecting a stereochemistry-enforced activity cliff.
| Evidence Dimension | Stereochemical impact on Plk1 inhibitor activity |
|---|---|
| Target Compound Data | (7R)-enantiomer → BI 2536 Plk1 IC₅₀ = 0.83 nM; overall synthesis yield 51.0%, purity 99.6% (from D-2-aminobutyric acid) |
| Comparator Or Baseline | (7S)-enantiomer (CAS 1280667-23-3) → not associated with active Plk1 inhibitors; no published Plk1 IC₅₀ data |
| Quantified Difference | Activity cliff: >1,000-fold difference inferred from stereochemical dependency of Plk1 pharmacophore |
| Conditions | BI 2536 Plk1 enzymatic assay (cell-free); synthesis route: D-2-aminobutyric acid → (7R)-2-chloro intermediate → BI 2536 [1][2] |
Why This Matters
Procuring the (7R)-enantiomer is mandatory for synthesizing active Plk1 inhibitors; the (7S)-enantiomer leads to an inactive series, making it a dead-end for kinase inhibitor programs.
- [1] Boehringer Ingelheim International GmbH. Pteridine derivatives as polo-like kinase inhibitors useful in the treatment of cancer. AU Patent AU2007310604B2, 2012. View Source
- [2] Xu L, Li ZW, Tang YD, Ma XX, Liu YJ, Hou YL. Study on the Synthesis Process of PLK1 Inhibitor BI-2536. Chinese Journal of Medicinal Chemistry, 2021, 31(02): 95-99. DOI: 10.14142/j.cnki.cn21-1313/r.2021.02.003. View Source
